8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
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Overview
Description
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a pyrrolidin-1-yl group at the 2-position and a 3-methylbenzyl ether group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline can react with pyrrolidine under basic conditions to yield 2-(pyrrolidin-1-yl)quinoline.
Attachment of the 3-Methylbenzyl Ether Group: The final step involves the etherification of the quinoline derivative with 3-methylbenzyl alcohol. This can be achieved using a suitable base such as potassium carbonate and a catalytic amount of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with ketone or carboxylic acid groups.
Reduction: Formation of fully hydrogenated quinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents at the 2-position.
Scientific Research Applications
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The pyrrolidin-1-yl group enhances its binding affinity to certain enzymes or receptors, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The 3-methylbenzyl ether group may contribute to its lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline can be compared with other quinoline derivatives such as:
Chloroquine: Known for its anti-malarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: An alkaloid with antipyretic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
8-[(3-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-6-4-7-17(14-16)15-24-19-9-5-8-18-10-11-20(22-21(18)19)23-12-2-3-13-23/h4-11,14H,2-3,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFFCZLMHKPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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